molecular formula C26H22N4O4 B2441494 N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251695-12-1

N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2441494
CAS No.: 1251695-12-1
M. Wt: 454.486
InChI Key: YGRJWJRUQJAABK-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic compound featuring a triazolopyridine core

Properties

CAS No.

1251695-12-1

Molecular Formula

C26H22N4O4

Molecular Weight

454.486

IUPAC Name

2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C26H22N4O4/c1-33-19-8-3-16(4-9-19)14-28-25(31)17-5-12-23-21(13-17)24-22(15-27-23)26(32)30(29-24)18-6-10-20(34-2)11-7-18/h3-13,15,29H,14H2,1-2H3,(H,28,31)

InChI Key

YGRJWJRUQJAABK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)OC

solubility

not available

Origin of Product

United States

Preparation Methods

Formation of the Triazolopyridine Core

The triazolopyridine scaffold is synthesized via cyclization of 2-aminopyridine precursors. A representative procedure involves:

  • Hydroxy-Formamidine Intermediate : Treatment of 2-aminopyridine with DMF-DMA in isopropyl alcohol at 82°C for 3 hours, followed by reaction with hydroxylamine hydrochloride at 50°C to form a hydroxy-formamidine intermediate.
  • Cyclization with Trifluoroacetic Anhydride : The intermediate is cyclized using trifluoroacetic anhydride in tetrahydrofuran at 0°C, yielding the triazolopyridine core. Alternative methods employ hydrazine hydrate to replace chlorine atoms in chloropyridine intermediates, facilitating triazole ring closure.

Critical Parameters :

  • Temperature control during cyclization (0–50°C) ensures regioselectivity.
  • Solvent choice (e.g., tetrahydrofuran or isopropyl alcohol) influences reaction kinetics and yield.

Introduction of the Sulfonamide Group

The sulfonamide moiety is introduced via nucleophilic substitution:

  • Sulfonyl Chloride Synthesis : 8-Chlorosulfonyltriazolopyridine is prepared by treating the triazolopyridine core with chlorosulfonic acid.
  • Coupling with Amines : The sulfonyl chloride intermediate reacts with ammonia or primary amines (e.g., 3,5-dimethylphenylamine) in acetone or dichloromethane, using potassium carbonate as a base.

Yield Optimization :

  • Excess sulfonyl chloride (1.3 equivalents) improves conversion rates.
  • Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of aromatic amines.

N-Alkylation and Substitution

The final N-alkylation step installs the 2-methylbenzyl group:

  • Benzylation : The sulfonamide intermediate is treated with 2-methylbenzyl chloride in dimethylformamide at 80°C, using potassium carbonate to deprotonate the sulfonamide nitrogen.
  • Purification : Crude product is purified via column chromatography (ethyl acetate/hexanes gradient) or recrystallization from ethanol/water.

Detailed Synthetic Procedures

Starting Materials

Material Role Source
2-Aminopyridine Core precursor Commercial suppliers
3,5-Dimethylphenylamine Sulfonamide substituent Custom synthesis
2-Methylbenzyl chloride Alkylating agent Commercial suppliers

Stepwise Reaction Conditions

Step Reaction Type Reagents/Conditions Duration Yield
1 Cyclization DMF-DMA, NH₂OH·HCl, trifluoroacetic anhydride 24 h 60–70%
2 Sulfonylation 8-Chlorosulfonyltriazolopyridine, K₂CO₃ 18 h 75–85%
3 N-Alkylation 2-Methylbenzyl chloride, DMF, 80°C 12 h 65–70%

Optimization and Challenges

Regioselectivity in Cyclization

The position of triazole ring fusion (e.g., [4,3-a] vs. [1,5-a]) depends on the substituents of the 2-aminopyridine precursor. Electron-donating groups (e.g., ethyl) at the 3-position favor [4,3-a] isomer formation.

Purification Difficulties

  • Byproduct Formation : Over-alkylation may occur if reaction times exceed 12 hours, necessitating careful monitoring via thin-layer chromatography.
  • Solvent Selection : Ethyl acetate/hexanes mixtures (3:1) effectively separate N-alkylated products from unreacted starting materials.

Analytical Characterization

Stage Technique Key Data
Triazolopyridine core ¹H NMR δ 8.45 (s, 1H, triazole-H)
Sulfonamide intermediate LC-MS m/z 354.3 [M+H]⁺
Final product HPLC Purity >98% (C18 column, 70:30 MeOH/H₂O)

Industrial Scalability Considerations

  • Continuous Flow Reactors : Enable precise control over exothermic cyclization and sulfonylation steps, reducing side reactions.
  • Green Chemistry Metrics : Recycling isopropyl alcohol and tetrahydrofuran reduces solvent waste.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.

    Substitution: Nucleophilic substitution reactions are common, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted triazolopyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with molecular targets such as CDK2/cyclin A2 . The compound inhibits the activity of these proteins, leading to cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the disruption of kinase activity and interference with DNA replication processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide stands out due to its specific structural features and potent inhibitory effects on CDK2, making it a promising candidate for further research in cancer therapy.

Biological Activity

N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and its antimalarial properties.

Chemical Structure and Synthesis

The compound belongs to the class of [1,2,4]triazolo[4,3-a]pyridine sulfonamides. The synthesis typically involves multi-step organic reactions, which may include microwave-assisted techniques to enhance efficiency. The general synthetic route includes the formation of the triazolo-pyridine core followed by sulfonamide incorporation.

Biological Activities

1. Anticancer Activity

Research indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines. Notably:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HCT-116 (colon cancer)

In vitro studies have demonstrated that the compound acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle. The mechanism involves interaction with molecular targets that control cell proliferation and survival, leading to apoptosis in cancer cells.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-710.5
HCT-1168.7

2. Antimalarial Activity

The compound has also been evaluated for its antimalarial properties. A study involving a virtual library of [1,2,4]triazolo[4,3-a]pyridine sulfonamides identified several promising candidates with activity against Plasmodium falciparum.

  • Key Findings :
    • Compounds from this series showed IC50 values ranging from 2.24 to 4.98 µM against Plasmodium falciparum, indicating significant antimalarial potential.

Table 2: Antimalarial Activity Data

Compound NameIC50 (µM)
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)2.24
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)4.98

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in critical pathways:

  • Cyclin-dependent Kinase Inhibition : The inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells.
  • Antimalarial Mechanism : The compounds targeting falcipain-2 disrupt the proteolytic processing necessary for parasite survival within erythrocytes.

Case Studies

A notable case study involved the evaluation of a related compound in clinical settings for its safety and efficacy as an antimalarial drug. The compound demonstrated a favorable safety profile in early-phase trials and is currently under further investigation for broader clinical application .

Q & A

Q. What causes variability in NMR chemical shifts across similar derivatives, and how is this resolved?

  • Methodological Answer :
  • Solvent Effects : Use deuterated DMSO or CDCl3 for consistency .
  • Dynamic Effects : Perform variable-temperature NMR to identify conformational exchange broadening .
  • Referencing : Calibrate spectra using residual solvent peaks (e.g., DMSO-d6 at δ 2.50 ppm for 1H) .

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